N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA is a complex organic compound that features a benzodioxole ring, a chlorinated benzyl group, and a pyrazole ring
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O3/c19-11-2-1-10(13(20)5-11)7-25-8-14(21)17(24-25)23-18(26)22-12-3-4-15-16(6-12)28-9-27-15/h1-6,8H,7,9H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFATVQPVEINAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN(C=C3Cl)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole intermediates with a chlorinated benzyl group under specific conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole and pyrazole rings are crucial for binding to these targets, while the chlorinated benzyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-3-(2,4-DIMETHOXYANILINO)-1-PROPANONE
- 4-BENZO(1,3)DIOXOL-5-YL-BUTAN-2-ONE
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA stands out due to its combination of a benzodioxole ring, a pyrazole ring, and a chlorinated benzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
